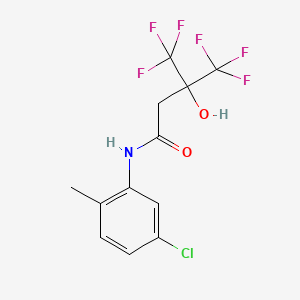
N-(5-chloro-2-methylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to N-(5-chloro-2-methylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide typically involves multi-step chemical reactions. For example, Aziz‐ur‐Rehman et al. (2016) described the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives as lipoxygenase inhibitors, showcasing a method that could be adapted for synthesizing structurally related compounds (Aziz‐ur‐Rehman et al., 2016).
Molecular Structure Analysis
The structural and conformational properties of compounds with trifluoromethyl groups have been extensively studied. For instance, Hidalgo et al. (2012) provided a detailed examination of the spectroscopic, structural, and conformational properties of a trifluoromethyl-substituted β-aminoenone, highlighting the influence of intra- and intermolecular hydrogen bond interactions on molecular structure (Hidalgo et al., 2012).
Chemical Reactions and Properties
The reactivity and chemical behavior of fluorinated compounds, such as the one , often involve interactions with various reagents and potential for forming a wide range of derivatives. The study by Crich and Smith (2000) on generating glycosyl triflates from thioglycosides using a trifluoromethanesulfonic anhydride system underscores the reactivity of trifluoromethyl groups in chemical synthesis (Crich & Smith, 2000).
Applications De Recherche Scientifique
Perfluorinated Chemicals Analysis
A study analyzed blood samples for various perfluorinated chemicals (PFCs) and compared them to classical persistent organic pollutants (POPs). It found that PFCs' median concentration was significantly higher compared to other POPs, suggesting widespread exposure among Swedish residents. This highlights the importance of monitoring and understanding the environmental and health impacts of such chemicals (Kärrman et al., 2006).
Human Urinary Excretion of Non-Persistent Chemicals
Research on Danish children, adolescents, young men, and pregnant women showed nearly universal exposure to several non-persistent industrial chemicals. This study underscores the need for comprehensive biomonitoring to assess exposure levels and potential health risks associated with these chemicals (Frederiksen et al., 2014).
Organophosphate Flame Retardants and Plasticizers
A study measured organophosphate (OP) flame retardants and plasticizers in daycare centers and the urine of attending children. It found significant levels of OP metabolites in children's urine, indicating exposure within these indoor environments. This research points to the need for evaluating OP exposure's health implications, especially in sensitive populations like children (Fromme et al., 2014).
Associations Between Urinary Phenol and Paraben Concentrations
This study investigated the relationship between exposure to phenols and parabens and markers of oxidative stress and inflammation among pregnant women. Findings suggest that exposure to certain chemicals during pregnancy may be related to oxidative stress and inflammation, which could affect birth outcomes (Watkins et al., 2015).
Retinoids and Breast Cancer
Research on the use of N-(4-hydroxyphenyl) retinamide (4-HPR) for chemoprevention in breast cancer patients has shown promising results. 4-HPR treatment was associated with augmented NK activity in women, suggesting its potential as a chemopreventive agent (Villa et al., 1993).
Exposure to Hydrochlorofluorocarbons and Liver Disease
A study linked repeated exposure to hydrochlorofluorocarbons (HCFCs) with serious liver injury. This research emphasizes the need for safer alternatives to these compounds, given their widespread use and potential hepatotoxicity (Hoet et al., 1997).
Propriétés
IUPAC Name |
N-(5-chloro-2-methylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF6NO2/c1-6-2-3-7(13)4-8(6)20-9(21)5-10(22,11(14,15)16)12(17,18)19/h2-4,22H,5H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAOSQRWRRWHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC(C(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methylphenyl)-4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-bromophenyl)-3-(2-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B4583023.png)
![2-chloro-4-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}benzoic acid](/img/structure/B4583027.png)
![methyl 2-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4583037.png)
![N-{3-[(cyclopentylamino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thien-2-yl}-5-methyl-3-isoxazolecarboxamide](/img/structure/B4583043.png)
![4-methyl-N-{2-methyl-5-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzenesulfonamide](/img/structure/B4583050.png)
![2-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B4583054.png)

![5-({2,5-dimethyl-1-[4-(4-morpholinyl)phenyl]-1H-pyrrol-3-yl}methylene)-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583075.png)
![6-{[(3-{[(4-methylbenzyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4583087.png)
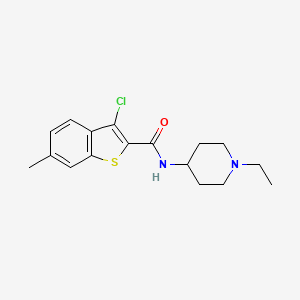
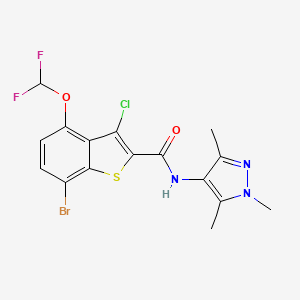
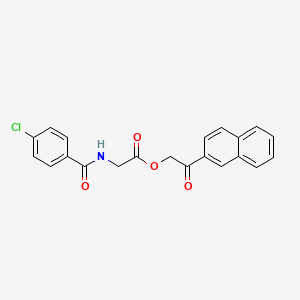
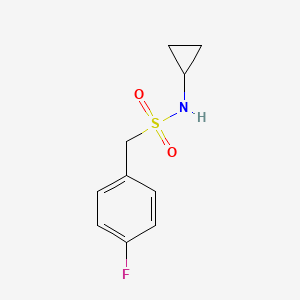
![N-bicyclo[2.2.1]hept-2-yl-2-[(5-ethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4583124.png)